molecular formula C11H18ClNO2 B1377526 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride CAS No. 1432680-55-1

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride

Cat. No.: B1377526
CAS No.: 1432680-55-1
M. Wt: 231.72 g/mol
InChI Key: VGNHQEHUUJGTMP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups and an isopropyl group attached to an aniline ring, making it a versatile molecule for research and industrial purposes .

Scientific Research Applications

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is unique due to the combination of methoxy and isopropyl groups on the aniline ring, providing a balance of hydrophobicity and reactivity that makes it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

3,5-dimethoxy-4-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4;/h5-7H,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNHQEHUUJGTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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